molecular formula C10H13BrS B173181 1-Bromo-3-t-butylthiobenzene CAS No. 135883-40-8

1-Bromo-3-t-butylthiobenzene

Cat. No. B173181
M. Wt: 245.18 g/mol
InChI Key: HBUYMJXPWBBKMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3-t-butylthiobenzene is usually achieved through the reaction between t-butylthiobenzene and bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. The product is then purified through various methods, including crystallization, chromatography, and distillation.


Molecular Structure Analysis

The molecular formula of 1-Bromo-3-t-butylthiobenzene is C10H13BrS. Its molecular weight is 245.18 g/mol.


Chemical Reactions Analysis

1-Bromo-3-t-butylthiobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Physical And Chemical Properties Analysis

1-Bromo-3-t-butylthiobenzene has a molecular weight of 293.24 g/mol and a melting point of 128–130 °C. It has a density of 1.36 g/cm3 and a boiling point of 363.5 °C. In addition, the compound is stable under normal conditions but decomposes when exposed to elevated temperatures or light.

Scientific Research Applications

Synthesis and Material Science

1-Bromo-3-t-butylthiobenzene is a compound of interest in the field of organic synthesis and material science. Its derivatives and related compounds have been explored for various applications, including the synthesis of complex molecules and materials with specific properties.

  • Synthesis of Isoindole Derivatives : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, easily derived from bromophenyl precursors, with butyllithium leads to the generation of lithiobenzenes that undergo cyclization to produce 2,3-dihydro-1H-isoindole-1-thiones. This method provides a route for synthesizing isoindole derivatives, which are valuable in medicinal chemistry and materials science (Kobayashi et al., 2013).

  • Conjugated Copolymer Synthesis : Research on diblock conjugated copolymers, specifically poly(3-butylthiophene)-b-poly(3-octylthiophene), reveals insights into synthesis methods that could potentially be adapted for use with 1-bromo-3-t-butylthiobenzene derivatives. These materials are significant for their applications in organic electronics and photovoltaics (Wu et al., 2009).

  • Advanced Organic Synthesis : The synthesis of 1-bromo-1-lithioethene and its reactions with various electrophiles highlight the utility of bromo-lithio reagents in organic synthesis, which could be relevant for reactions involving 1-bromo-3-t-butylthiobenzene or its analogs (Novikov & Sampson, 2005).

  • Dissociative Electron Attachment Studies : The study of dissociative electron attachment to bromo-chlorobenzene derivatives provides insights into the electron interactions with haloaromatic compounds. Such fundamental research can inform the design of materials with specific electronic properties, relevant to the derivatives of 1-bromo-3-t-butylthiobenzene (Mahmoodi-Darian et al., 2010).

Safety And Hazards

1-Bromo-3-t-butylthiobenzene is harmful by inhalation, in contact with skin, and if swallowed . It is highly flammable and causes skin and eye irritation . It is advised to keep away from open flames, hot surfaces, and sources of ignition . Take precautionary measures against static discharge .

properties

IUPAC Name

1-bromo-3-tert-butylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUYMJXPWBBKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613130
Record name 1-Bromo-3-(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-t-butylthiobenzene

CAS RN

135883-40-8
Record name 1-Bromo-3-(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isobutylene was bubbled through 75% H2SO4 solution at -5 degrees C. until 2.65 g (47.2 mmol) of isobutylene had been absorbed. The mixture was treated with 3.8 g (20.1 mmol) of 3-bromothiophenol and then allowed to warm to room temperature and stirred for 72 hours. The reaction mixture was then poured into 40 ml of an ice/water mixture and then extracted with ether. The ether extracts were combined and washed successively with 5% NaOH, water and saturated NaCl solution and then dried (MgSO4). The solvent was removed in-vacuo and the residue distilled (69-75 degrees C., 0.6 mm) to give the title compound as a pale yellow oil. PMR (CDCl3): & 1.30 (9H, s), 7.23 (1H, t, J~8.0 Hz), 7.45-7.54 (2H, m), 7.72 (1H, t, J~1.8 Hz).
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Isobutylene was bubbled through 75% H2SO4 solution at -5 degrees C. until 2.65 g (47.2 mmol) of isobutylene had been absorbed. The mixture was treated with 3.8 g (20.1 mmol) of 3-bromothiophenol and then allowed to warm to room temperature and stirred for 72 hours. The reaction mixture was then poured into 40 of an ice/water mixture and then extracted with ether. The ether extracts were combined and washed successively with 5% NaOH, water and saturated NaCl solution and then dried (MgSO4). The solvent was removed in-vacuo and the residue distilled (69-75 degrees C., 0.6 mm) to give the title compound as a pale yellow oil. PMR (CDCl3): & 1.30 (9H, s), 7.23 (1H, t, J~8.0 Hz), 7.45-7.54 (2H, m), 7.72 (1H, t, J~1.8 Hz).
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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